

Physical and chemical properties of 3-[(4-Methylpiperazin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-[(4-Methylpiperazin-1-yl)methyl]aniline

Cat. No.: B170485

[Get Quote](#)

In-Depth Technical Guide: 3-[(4-Methylpiperazin-1-yl)methyl]aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

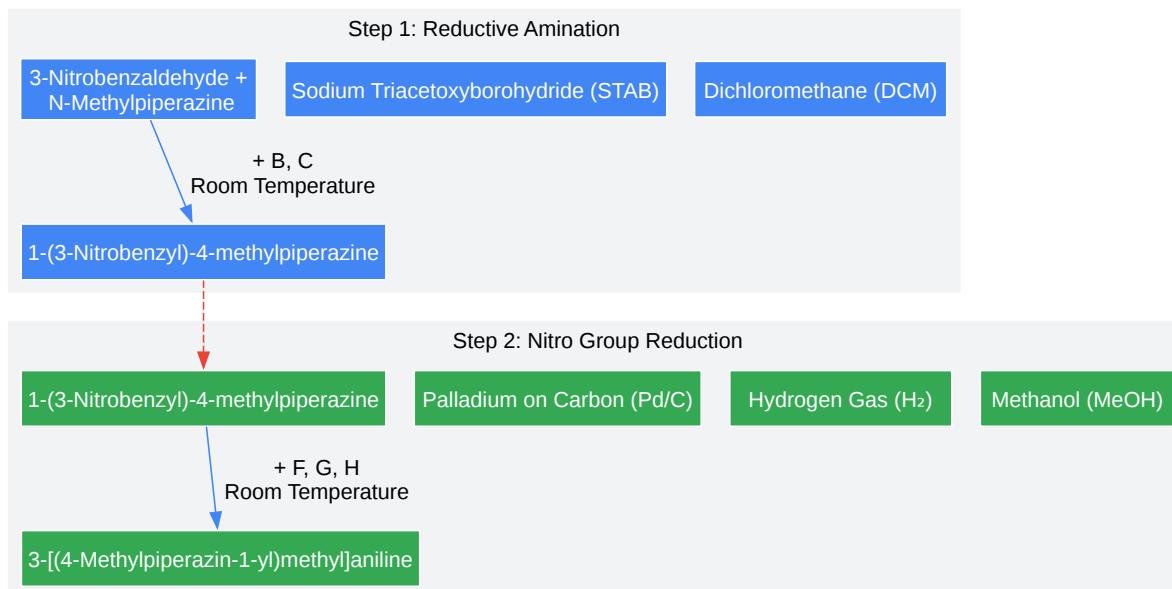
3-[(4-Methylpiperazin-1-yl)methyl]aniline is a versatile bifunctional molecule increasingly recognized for its utility as a key building block in medicinal chemistry. Its structure, incorporating a reactive aniline moiety and a pharmacologically relevant N-methylpiperazine group, makes it a valuable scaffold in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-[(4-Methylpiperazin-1-yl)methyl]aniline**, alongside detailed experimental protocols for its synthesis and analysis. Furthermore, this document explores its significant role as a pharmacophore in the development of targeted therapies, particularly in the realm of kinase inhibitors for oncology.

Core Physical and Chemical Properties

The physical and chemical properties of **3-[(4-Methylpiperazin-1-yl)methyl]aniline** are crucial for its handling, characterization, and application in synthetic chemistry. The data presented

below is a compilation from various sources and includes both experimental and predicted values.

Table 1: Physical and Chemical Properties of **3-[(4-Methylpiperazin-1-yl)methyl]aniline**


Property	Value	Source/Notes
IUPAC Name	3-[(4-Methylpiperazin-1-yl)methyl]aniline	---
Synonyms	4-Methyl-1-(3-aminobenzyl)piperazine	---
CAS Number	198281-55-9	[1]
Molecular Formula	C ₁₂ H ₁₉ N ₃	[1]
Molecular Weight	205.30 g/mol	[1]
Appearance	Almost white powder	[2]
Melting Point	70-75 °C	[2]
Boiling Point (Predicted)	334.8 ± 27.0 °C	[1]
Density (Predicted)	1.085 ± 0.06 g/cm ³	[1]
pKa (Predicted)	7.61 ± 0.10	[1]
Solubility	Soluble in organic solvents such as ethanol and dimethylformamide; low solubility in water.	Inferred from similar compounds [3]

Experimental Protocols

Synthesis of **3-[(4-Methylpiperazin-1-yl)methyl]aniline**

The following protocol describes a representative method for the synthesis of **3-[(4-Methylpiperazin-1-yl)methyl]aniline**, adapted from procedures for structurally similar compounds. The primary strategy involves the reductive amination of 3-nitrobenzaldehyde with N-methylpiperazine, followed by the reduction of the nitro group to an aniline.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-[(4-Methylpiperazin-1-yl)methyl]aniline**.

Materials:

- 3-Nitrobenzaldehyde
- N-Methylpiperazine
- Sodium triacetoxyborohydride (STAB)

- Dichloromethane (DCM), anhydrous
- Palladium on carbon (10% Pd/C)
- Methanol (MeOH)
- Hydrogen gas (H₂)
- Sodium bicarbonate (NaHCO₃), saturated solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Ethyl acetate (EtOAc)
- Hexanes

Procedure:**Step 1: Synthesis of 1-(3-Nitrobenzyl)-4-methylpiperazine**

- To a solution of 3-nitrobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add N-methylpiperazine (1.1 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
- Continue stirring at room temperature and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

- Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-(3-nitrobenzyl)-4-methylpiperazine.

Step 2: Synthesis of **3-[(4-Methylpiperazin-1-yl)methyl]aniline**

- Dissolve 1-(3-nitrobenzyl)-4-methylpiperazine (1.0 eq) in methanol.
- Carefully add 10% palladium on carbon (10% w/w).
- Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
- Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
- Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the pad with methanol.
- Concentrate the filtrate under reduced pressure to yield **3-[(4-Methylpiperazin-1-yl)methyl]aniline** as a solid. The product can be further purified by recrystallization if necessary.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Expected signals would include aromatic protons (around 6.5-7.5 ppm), a singlet for the benzylic methylene protons, multiplets for the piperazine ring protons, and a singlet for the N-methyl group.
- ^{13}C NMR: Expected signals would include aromatic carbons, a benzylic carbon, piperazine carbons, and an N-methyl carbon. While specific experimental data for the target compound is not readily available in the public domain, spectra of analogous compounds can be used for comparison[4][5].

Infrared (IR) Spectroscopy:

- Characteristic peaks would be expected for N-H stretching of the primary amine (around $3300\text{-}3500\text{ cm}^{-1}$), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Mass Spectrometry (MS):

- The molecular ion peak (M^+) would be expected at $m/z = 205.3$. Fragmentation patterns would likely involve cleavage at the benzylic position and within the piperazine ring.


Role in Drug Discovery and Development

The **3-[(4-Methylpiperazin-1-yl)methyl]aniline** scaffold is a prominent feature in a number of clinically relevant small molecule inhibitors, particularly those targeting protein kinases. The N-methylpiperazine moiety often enhances solubility and can engage in key interactions within the binding pockets of target proteins, while the aniline group serves as a versatile handle for synthetic elaboration.

Kinase Inhibition in Oncology

Derivatives of **3-[(4-Methylpiperazin-1-yl)methyl]aniline** have been extensively investigated as inhibitors of various kinases implicated in cancer progression. These include ABL, KIT, MERTK, and TrkA kinases^{[6][7][8]}. Inhibition of these kinases can disrupt critical signaling pathways that drive tumor growth, proliferation, and survival.

A key pathway often targeted by drugs containing this scaffold is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in human cancers^[9].

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-((4-Methylpiperazin-1-yl)methyl)aniline | Chemrio [chemrio.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: Synthesis, cell based assays and kinase screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Development of Novel Hybrids Based on Pyrrolo[2,1-f][1,2,4]Triazine and 1-(Methylpiperidin-4-yl) Aniline-Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 3-[(4-Methylpiperazin-1-yl)methyl]aniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b170485#physical-and-chemical-properties-of-3-4-methylpiperazin-1-yl-methyl-aniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com